N,N'-Bis(salicylidene)ethylenediamine Iron(II)

Catalog No.
S15738224
CAS No.
M.F
C16H14FeN2O2
M. Wt
322.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(salicylidene)ethylenediamine Iron(II)

Product Name

N,N'-Bis(salicylidene)ethylenediamine Iron(II)

IUPAC Name

iron(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate

Molecular Formula

C16H14FeN2O2

Molecular Weight

322.14 g/mol

InChI

InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2

InChI Key

AAJGISIJWYVWOG-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Fe+2]

N,N'-Bis(salicylidene)ethylenediamine Iron(II) is a coordination compound characterized by the formula C16H16FeN2O2C_{16}H_{16}FeN_2O_2. This compound features an iron(II) ion coordinated with the bidentate ligand N,N'-bis(salicylidene)ethylenediamine, which is formed from the condensation of salicylaldehyde and ethylenediamine. The compound exhibits a melting point of approximately 127-128 °C and a boiling point of 498.2 °C, with a density of 1.324 g/cm³ . It is notable for its potential applications in catalysis and biological systems due to its unique structural properties.

Typical of coordination complexes, including:

  • Ligand Exchange Reactions: The iron(II) center can exchange its ligands under specific conditions, allowing for the incorporation of different donor atoms.
  • Redox Reactions: The iron(II) can be oxidized to iron(III), which alters the electronic properties and reactivity of the complex.
  • Coordination with Anions: The complex can interact with anions, forming new species that may exhibit different properties.

These reactions are essential for understanding the behavior of this compound in various chemical environments.

Research indicates that N,N'-Bis(salicylidene)ethylenediamine Iron(II) may exhibit biological activities such as antimicrobial and anticancer properties. Its ability to chelate metal ions makes it a candidate for use in biochemical applications, particularly in enzyme mimetics or as a therapeutic agent. Studies have shown that similar compounds can influence cellular processes, potentially leading to applications in drug design and development .

The synthesis of N,N'-Bis(salicylidene)ethylenediamine Iron(II) typically involves the following steps:

  • Preparation of the Ligand:
    • Mix equimolar amounts of salicylaldehyde and ethylenediamine in an organic solvent (e.g., ethanol).
    • Heat the mixture under reflux conditions to promote condensation, resulting in N,N'-bis(salicylidene)ethylenediamine.
  • Formation of the Iron Complex:
    • Dissolve the ligand in a suitable solvent (e.g., methanol).
    • Add a solution of iron(II) salt (e.g., iron(II) chloride) to the ligand solution.
    • Stir the mixture at room temperature or slightly elevated temperatures until complete reaction occurs, forming N,N'-Bis(salicylidene)ethylenediamine Iron(II).
  • Isolation and Purification:
    • The product can be precipitated by adding a non-solvent (e.g., diethyl ether).
    • Filter and wash the precipitate to obtain pure N,N'-Bis(salicylidene)ethylenediamine Iron(II).

N,N'-Bis(salicylidene)ethylenediamine Iron(II) has several notable applications:

  • Catalysis: It serves as a catalyst in various organic reactions, particularly in oxidation processes.
  • Biochemical Research: The compound is used as a biochemical probe in proteomics and enzyme studies due to its ability to mimic biological metal centers.
  • Material Science: It is explored for use in creating advanced materials with specific magnetic or optical properties.

Studies on N,N'-Bis(salicylidene)ethylenediamine Iron(II) have focused on its interactions with various substrates and biological molecules. These interactions can significantly affect its stability and reactivity:

  • Metal Ion Interactions: The ability of this compound to chelate other metal ions influences its effectiveness as a catalyst or therapeutic agent.
  • Biomolecular Interactions: Research into how this compound interacts with proteins or nucleic acids could reveal insights into its potential therapeutic uses.

Several compounds share structural similarities with N,N'-Bis(salicylidene)ethylenediamine Iron(II), including:

Compound NameFormulaUnique Features
N,N'-Bis(salicylidene)ethylenediamine Nickel(II)C16H14N2NiO2C_{16}H_{14}N_2NiO_2Exhibits different catalytic properties due to nickel's electronic configuration .
N,N'-Disalicylal-ethylenediamine Iron(II)C16H16FeN2O2C_{16}H_{16}FeN_2O_2Similar structure but different ligand arrangement affecting reactivity .
N,N'-Ethylenebis(salicylideneiminato)iron(II)C16H14FeN2O2C_{16}H_{14}FeN_2O_2Features imino groups that alter binding characteristics .

N,N'-Bis(salicylidene)ethylenediamine Iron(II)'s unique chelation properties and redox behavior distinguish it from these compounds, making it particularly valuable in both synthetic chemistry and biological applications. Its versatility as both a ligand and a metal complex highlights its importance in research and potential industrial applications.

Hydrogen Bond Acceptor Count

4

Exact Mass

322.040463 g/mol

Monoisotopic Mass

322.040463 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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